5-Fluoro-6-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a bicyclic structure that consists of a fused pyrazole and benzene ring, characterized by the presence of fluorine and methyl substituents at specific positions. Its molecular formula is , with a molecular weight of approximately 165.17 g/mol . The unique structural attributes contribute to its chemical properties and biological activity, particularly in oncology.
5-Fluoro-6-methyl-1H-indazol-3-amine can be sourced from various chemical suppliers and is classified under the category of indazole derivatives. It has been studied for its potential therapeutic applications, especially in cancer treatment due to its ability to modulate critical protein interactions within cancer pathways .
The synthesis of 5-Fluoro-6-methyl-1H-indazol-3-amine can be achieved through several methods:
The synthesis typically requires careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yields and minimize by-products.
5-Fluoro-6-methyl-1H-indazol-3-amine participates in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are often conducted under controlled conditions to optimize yields and selectivity.
The mechanism of action for 5-Fluoro-6-methyl-1H-indazol-3-amine primarily involves its interaction with specific proteins in cancer pathways. Notably, it disrupts the MDM2-p53 interaction, leading to increased levels of p53 protein, which plays a critical role in tumor suppression . This modulation promotes apoptosis in cancer cells, making it a promising candidate for therapeutic applications in oncology.
Additional analyses such as spectral data (NMR, IR) are essential for confirming the identity and purity of synthesized compounds.
5-Fluoro-6-methyl-1H-indazol-3-amine has significant potential applications in:
Further research is required to explore its full range of biological activities and potential clinical applications .
Indazole derivatives constitute a privileged scaffold in drug discovery, demonstrating potent and diverse biological activities across therapeutic areas, especially in oncology and inflammation. Clinically approved indazole-based drugs include the PARP inhibitor niraparib (ovarian cancer) and the tyrosine kinase inhibitor pazopanib (renal cell carcinoma) [6]. These agents exploit the indazole core’s ability to engage critical biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Recent studies highlight novel indazole derivatives exhibiting potent antiproliferative activities against diverse cancer cell lines. For example, compound 6o (a 3,5-disubstituted indazole) showed an IC~50~ of 5.15 µM against K562 leukemia cells by modulating apoptosis via Bcl-2 inhibition and p53/MDM2 pathway disruption [1]. Similarly, spirocyclic chroman derivatives (e.g., B16) targeting p300/CBP histone acetyltransferases inhibited enzalutamide-resistant prostate cancer cells at nanomolar concentrations (IC~50~ = 96 nM) [2]. Beyond oncology, indazole derivatives like benzydamine are established anti-inflammatory agents, underscoring the scaffold’s versatility .
Table 1: Anticancer Indazole Derivatives in Clinical/Preclinical Development
Compound | Target/Mechanism | Therapeutic Application | Key Activity |
---|---|---|---|
Niraparib | PARP1/PARP2 Inhibitor | Ovarian, Breast Cancer | DNA Repair Disruption |
Pazopanib | Multi-kinase Inhibitor | Renal Cell Carcinoma | Angiogenesis Inhibition |
6o | Bcl-2/p53-MDM2 Inhibitor | Chronic Myeloid Leukemia | IC~50~ = 5.15 µM (K562) |
B16 | p300/CBP HAT Inhibitor | Prostate Cancer (Enzalutamide-resistant) | IC~50~ = 96 nM (22Rv1) |
Strategic functionalization of the indazole ring—particularly at C-3, C-5, and C-6—enhances target affinity, selectivity, and pharmacokinetic properties. The C-3 position serves as a key hinge-binding domain in kinase inhibitors. Modifications here (e.g., amide or amine groups) facilitate critical hydrogen bonds with kinase backbones, as seen in linifanib and entrectinib [1]. C-5 substitutions (e.g., aryl groups via Suzuki coupling) expand interactions with hydrophobic pockets, improving potency and selectivity. For instance, introducing a 3,5-difluorophenyl at C-5 enhanced HepG2 hepatoma cell inhibition (IC~50~ = 5.36 µM for 5j) [1]. The C-6 position, though less explored, offers steric and electronic modulation. 6-Methyl-1H-indazol-5-amine (EVT-329121) exemplifies this, where the C-6 methyl group improves membrane permeability and metabolic stability [4]. Similarly, 5-fluoro-6-methyl-1H-indazol-3-amine (CAS: 1936139-35-3) combines C-6 methylation with C-5 fluorination to optimize bioactivity [9]. These targeted modifications align with molecular hybridization strategies, merging pharmacophoric elements from validated drug scaffolds.
Fluorine and methyl groups are pivotal substituents in indazole optimization due to their electronic, steric, and metabolic influences. Fluorine incorporation:
The methyl group at C-6:
Table 2: Impact of Fluorine/Methyl Substituents on Indazole Bioactivity
Substituent Pattern | Molecular Effect | Biological Outcome |
---|---|---|
C-5 Fluorine | ↑ Lipophilicity, ↓ Metabolic Oxidation | Enhanced cellular uptake & metabolic stability |
C-6 Methyl | Steric shielding of C-5/C-3 sites | Improved target selectivity (e.g., IDO1) |
Dual 5-F/6-Me (e.g., 5-fluoro-6-methyl-1H-indazol-3-amine) | Synergistic modulation of electron density & sterics | Optimized kinase/inflammation target engagement |
Combining these substituents creates synergistic effects. The 5-fluoro-6-methyl motif in 5-fluoro-6-methyl-1H-indazol-3-amine balances electron-withdrawing (F) and electron-donating (Me) properties, refining charge distribution for optimal target binding. This is evidenced in kinase inhibitors where fluorine augments hinge-binding, while the methyl group directs selectivity toward JAK/TYK2 over off-target kinases [10]. Such precision engineering underscores the indispensability of fluorine and methyl groups in advancing indazole-based therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: